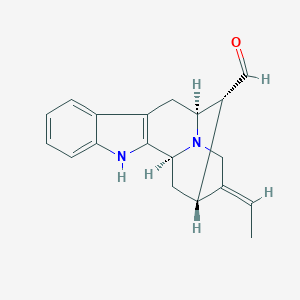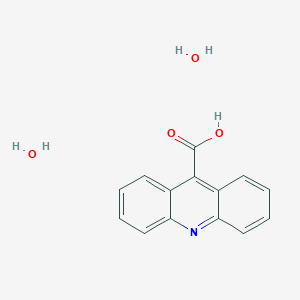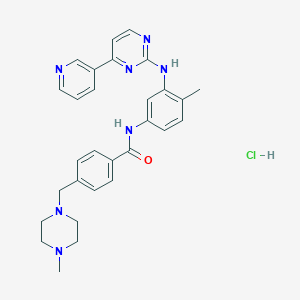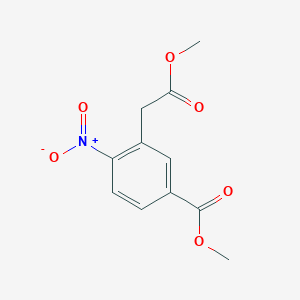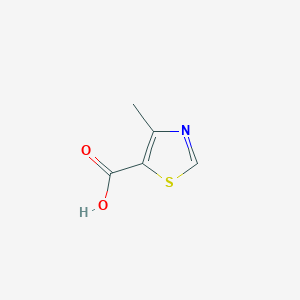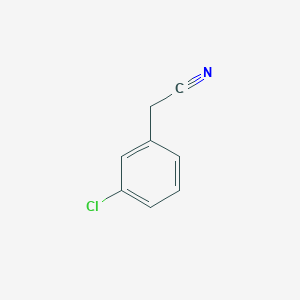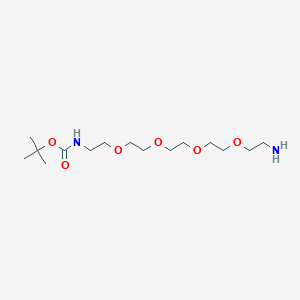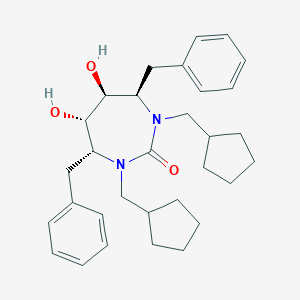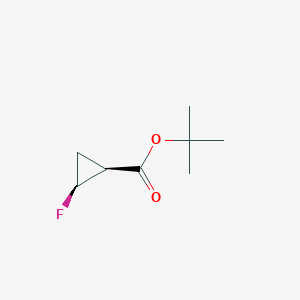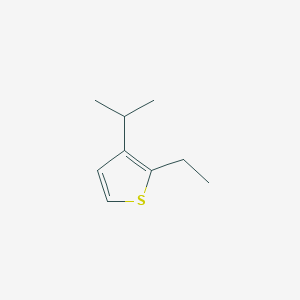
Thiophene, 2-ethyl-3-isopropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2-ethyl-3-isopropyl, also known as 2-ethyl-3-isopropylthiophene, is a heterocyclic organic compound. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This molecule has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, is not well understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways. These changes can result in a range of physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use. For example, it may be difficult to obtain pure samples of the compound, and it may be unstable under certain conditions.
Direcciones Futuras
There are several potential future directions for research on thiophene, Thiophene, 2-ethyl-3-isopropylopropyl. One area of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, and its potential applications in the treatment of various diseases. Finally, there is also potential for the use of thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, as a material for organic electronic devices, and further research in this area may lead to new technological advancements.
Métodos De Síntesis
Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, can be synthesized by the reaction of Thiophene, 2-ethyl-3-isopropylopropylthiophene-5-carboxylic acid with thionyl chloride. This reaction results in the formation of Thiophene, 2-ethyl-3-isopropylopropylthiophene-5-carbonyl chloride, which is then reduced using sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a ligand in the preparation of metal complexes for catalysis. Additionally, thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has been studied for its potential as a material for organic electronic devices.
Propiedades
Número CAS |
147871-80-5 |
|---|---|
Nombre del producto |
Thiophene, 2-ethyl-3-isopropyl |
Fórmula molecular |
C9H14S |
Peso molecular |
154.27 g/mol |
Nombre IUPAC |
2-ethyl-3-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-9-8(7(2)3)5-6-10-9/h5-7H,4H2,1-3H3 |
Clave InChI |
HXRWZSPVRGLMOF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CS1)C(C)C |
SMILES canónico |
CCC1=C(C=CS1)C(C)C |
Sinónimos |
Thiophene, 2-ethyl-3-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




